

Measuring Hsp90 ATPase Activity: Application Notes and Protocols for Geldanamycin Inhibition

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For Researchers, Scientists, and Drug Development Professionals

Introduction

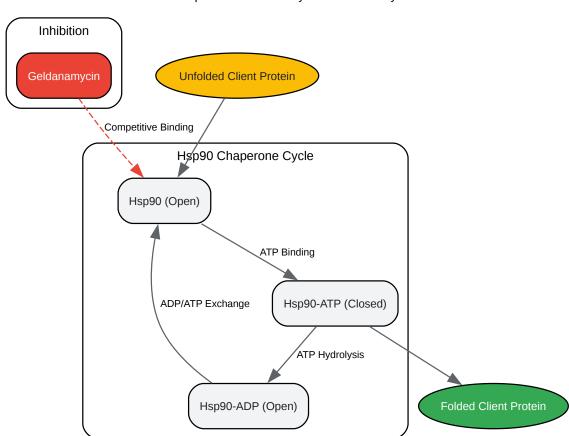
Heat shock protein 90 (Hsp90) is a molecular chaperone crucial for the conformational maturation and stability of a wide array of client proteins, many of which are implicated in cancer and other diseases.[1][2] The chaperone function of Hsp90 is intrinsically linked to its ATPase activity, making the Hsp90 ATPase domain a prime target for therapeutic intervention. [3][4] **Geldanamycin**, a benzoquinone ansamycin antibiotic, is a well-characterized inhibitor that competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its ATPase activity and leading to the degradation of client proteins.[5] This document provides detailed application notes and protocols for measuring the ATPase activity of Hsp90 and its inhibition by **geldanamycin** using common laboratory techniques.

Mechanism of Hsp90 ATPase Activity and Geldanamycin Inhibition

Hsp90 functions as a dimer, and its chaperone activity is driven by a conformational cycle coupled to ATP binding and hydrolysis. In its ATP-bound state, the N-terminal domains of the Hsp90 dimer associate, forming a "closed" conformation that is active in client protein remodeling. Hydrolysis of ATP to ADP and inorganic phosphate (Pi) leads to a conformational change, returning Hsp90 to an "open" state and releasing the client protein. **Geldanamycin** competitively inhibits this cycle by occupying the ATP binding site, thus preventing ATP



hydrolysis and locking Hsp90 in a conformation that promotes the ubiquitination and subsequent proteasomal degradation of its client proteins.



Mechanism of Hsp90 ATPase Activity and Geldanamycin Inhibition

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Caption: Hsp90 ATPase cycle and its inhibition by **geldanamycin**.

Quantitative Data Summary

The following tables summarize key quantitative data for Hsp90 ATPase activity and its inhibition by **geldanamycin**, compiled from various studies. It is important to note that these values can vary depending on the specific Hsp90 isoform (e.g., yeast, human), purity, and the assay conditions.



Table 1: Kinetic Parameters of Hsp90 ATPase Activity

Parameter	Organism/Isof orm	Value	Assay Conditions	Reference
Km for ATP	Yeast Hsp90	510 ± 70 μM	Malachite Green Assay	
Yeast Hsp90	~500 μM	Various Assays	_	
Yeast Hsp90	0.83 mM	Enzyme-Coupled Assay		
kcat (Turnover Rate)	Yeast Hsp90	~0.2 min-1	Geldanamycin- sensitive ATPase assay	_
Yeast Hsp90	0.53 min-1	Enzyme-Coupled Assay		_
Yeast Hsp90	1.2 min-1	ATPase Assay	-	

Table 2: IC50 Values for Geldanamycin Inhibition of Hsp90 ATPase Activity



Geldanamycin/ Derivative	Cell Line/Organism	IC50 Value	Assay Method	Reference
Geldanamycin	Yeast Hsp90	4.8 μΜ	Malachite Green Assay	
Human Hsp90	Not Specified	Not Specified		
17-AAG	H1975 (Lung Adenocarcinoma)	1.258 nM	Cell-based	_
H1437 (Lung Adenocarcinoma)	6.555 nM	Cell-based		
IPI-504	H1437 (Lung Adenocarcinoma)	3.473 nM	Cell-based	_
H1650 (Lung Adenocarcinoma)	3.764 nM	Cell-based		_
Geldanamycin Derivatives	Hsp90	1.7 - 3 μΜ	Not Specified	

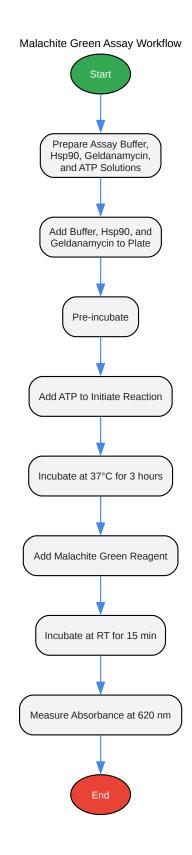
Experimental Protocols

Three common methods for measuring Hsp90 ATPase activity are detailed below. For inhibitor studies, **geldanamycin** or other test compounds are typically pre-incubated with Hsp90 before the addition of ATP to initiate the reaction.

Malachite Green Assay

This colorimetric assay quantifies the amount of inorganic phosphate (Pi) released from ATP hydrolysis. The phosphate reacts with a malachite green-molybdate complex to produce a colored product that can be measured spectrophotometrically.





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Caption: Workflow for the Malachite Green Hsp90 ATPase assay.



Materials:

- Purified Hsp90 protein
- Geldanamycin
- ATP
- Assay Buffer: 100 mM Tris-HCl (pH 7.4), 20 mM KCl, 6 mM MgCl₂
- Malachite Green Phosphate Assay Kit (or prepare reagents separately)
- 96-well microplate
- Plate reader

Protocol:

- Prepare Reagents:
 - Prepare the assay buffer and store it at 4°C.
 - Dilute Hsp90 to the desired concentration in assay buffer. The final concentration in the well is typically in the low micromolar range.
 - Prepare a stock solution of **geldanamycin** in DMSO and dilute it to various concentrations in the assay buffer.
 - Prepare a fresh ATP solution in ultrapure water. The final concentration in the well is typically around the Km value (e.g., 0.5-1 mM).
- Assay Setup:
 - In a 96-well plate, add the assay buffer, Hsp90, and varying concentrations of geldanamycin (or DMSO for the control).
 - o Include a "no enzyme" control (blank) containing only the assay buffer and ATP.

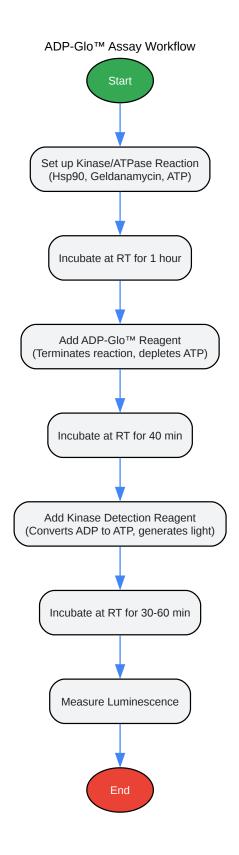


- Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to Hsp90.
- Reaction Initiation and Incubation:
 - Initiate the reaction by adding the ATP solution to all wells.
 - Incubate the plate at 37°C for a defined period, typically 1-3 hours.
- Detection:
 - Stop the reaction by adding the malachite green reagent to each well.
 - Incubate at room temperature for 15-20 minutes to allow for color development.
 - Measure the absorbance at approximately 620 nm using a plate reader.
- Data Analysis:
 - Subtract the absorbance of the blank from all other readings.
 - Calculate the percentage of inhibition for each geldanamycin concentration relative to the DMSO control.
 - Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the **geldanamycin** concentration and fitting the data to a dose-response curve.

ADP-Glo™ Assay

The ADP-Glo[™] assay is a luminescence-based method that measures the amount of ADP produced in an ATPase reaction. It is a two-step process: first, the remaining ATP is depleted, and then the ADP is converted to ATP, which is used in a luciferase reaction to generate a light signal proportional to the initial ADP concentration.





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Caption: Workflow for the ADP-Glo $^{\text{TM}}$ Hsp90 ATPase assay.



Materials:

- Purified Hsp90 protein
- Geldanamycin
- ATP
- Kinase/ATPase Buffer (as recommended by the assay kit or a buffer similar to the malachite green assay)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 96-well or 384-well plates
- Luminometer

Protocol:

- · Reaction Setup:
 - In a white, opaque multi-well plate, set up the ATPase reaction by adding the reaction buffer, Hsp90, and varying concentrations of geldanamycin.
 - Initiate the reaction by adding ATP.
- ATPase Reaction Incubation:
 - Incubate the plate at the desired temperature (e.g., 37°C) for a specific time (e.g., 60 minutes).
- · ATP Depletion:
 - Add the ADP-Glo™ Reagent to each well to stop the ATPase reaction and deplete the remaining ATP.
 - Incubate at room temperature for 40 minutes.
- ADP Detection:

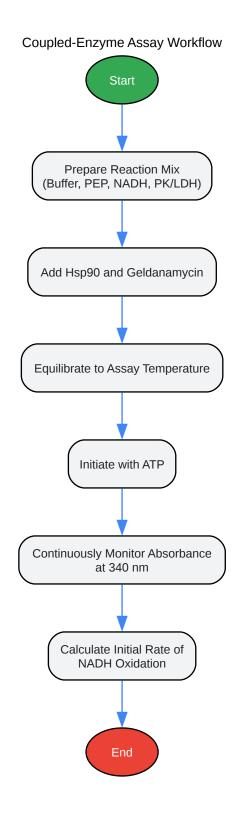


- Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated in the reaction to ATP and simultaneously catalyzes a luciferase reaction to produce light.
- Incubate at room temperature for 30-60 minutes.
- Measurement:
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis:
 - The luminescent signal is directly proportional to the amount of ADP produced and thus to the Hsp90 ATPase activity.
 - Calculate the percentage of inhibition and determine the IC50 value for geldanamycin as described for the malachite green assay.

Coupled-Enzyme Spectrophotometric Assay

This continuous assay couples the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. ADP is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase (LDH), which oxidizes NADH to NAD⁺.





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Caption: Workflow for the Coupled-Enzyme Hsp90 ATPase assay.



Materials:

- Purified Hsp90 protein
- Geldanamycin
- ATP
- Assay Buffer: e.g., 50 mM HEPES (pH 7.5), 50 mM KCl, 10 mM MgCl₂, 2 mM DTT
- Phosphoenolpyruvate (PEP)
- NADH
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- UV-transparent 96-well plate or cuvettes
- Spectrophotometer capable of kinetic measurements at 340 nm

Protocol:

- Prepare Reaction Mixture:
 - Prepare a reaction mixture containing the assay buffer, PEP, NADH, PK, and LDH.
- · Assay Setup:
 - In a UV-transparent plate or cuvette, add the reaction mixture.
 - Add Hsp90 and varying concentrations of geldanamycin.
 - Equilibrate the mixture to the desired temperature (e.g., 37°C) in the spectrophotometer.
- Reaction Initiation and Measurement:
 - Initiate the reaction by adding ATP.



- Immediately begin monitoring the decrease in absorbance at 340 nm over time.
- Data Analysis:
 - The rate of NADH oxidation (decrease in A₃₄₀) is directly proportional to the rate of ATP hydrolysis by Hsp90.
 - Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time plot.
 - Determine the percentage of inhibition and IC50 values for geldanamycin.

Conclusion

The choice of assay for measuring Hsp90 ATPase activity and its inhibition by **geldanamycin** depends on the specific research needs, available equipment, and desired throughput. The malachite green assay is a simple and cost-effective endpoint assay suitable for high-throughput screening. The ADP-Glo™ assay offers high sensitivity and a broad dynamic range, also in a high-throughput format. The coupled-enzyme assay provides a continuous, real-time measurement of ATPase activity, which is ideal for detailed kinetic studies. By following these detailed protocols, researchers can reliably assess the impact of **geldanamycin** and other potential inhibitors on Hsp90 function, aiding in drug discovery and the fundamental understanding of this critical molecular chaperone.

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References

- 1. Polypeptide release by Hsp90 involves ATP hydrolysis and is enhanced by the cochaperone p23 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ATPase Activity Measurements by an Enzyme-Coupled Spectrophotometric Assay -PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors [jove.com]



- 4. Assays for HSP90 and Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 5. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
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